pKa Differential vs. Positional Isomer
The predicted aqueous pKa of 2-fluoro-5-(4-methylphenyl)-pyridine is −0.58 ± 0.10, as estimated by ACD/Labs Percepta . In contrast, the positional isomer 2-(4-fluorophenyl)-5-methylpyridine, in which the fluorine resides on the pendant phenyl ring rather than the pyridine core, has a predicted pKa of 4.80 ± 0.25 . The target compound is therefore approximately 240,000-fold less basic (ΔpKa ≈ 5.38), rendering it essentially unprotonated at physiological pH 7.4, while the isomer remains largely protonated.
| Evidence Dimension | Aqueous basicity (predicted pKa of pyridine nitrogen) |
|---|---|
| Target Compound Data | pKa = −0.58 ± 0.10 (predicted, ACD/Labs) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-5-methylpyridine: pKa = 4.80 ± 0.25 (predicted, ACD/Labs) |
| Quantified Difference | ΔpKa ≈ 5.38 log units; target is ~240,000-fold less basic |
| Conditions | Computational prediction (ACD/Labs Percepta); aqueous, 25 °C |
Why This Matters
A 5.4-log-unit difference in basicity determines protonation state at physiological pH, directly impacting aqueous solubility, membrane permeability, protein binding, and salt-form selection in drug discovery programs—making these two isomers non-interchangeable in any biological assay or formulation context.
